2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
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Overview
Description
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a fluorinated boronic acid derivative. This compound is notable for its unique structure, which includes both fluorine and boron atoms. These elements confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then further reacted to produce the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of the compound itself.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenated intermediates and nucleophiles under controlled conditions.
Oxidation and Reduction Reactions: Often use reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in carbon-carbon coupling reactions.
Biology: Investigated for its potential biological activity due to the presence of fluorine atoms.
Medicine: Explored for its use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s affinity for carbon, leading to strong and stable interactions with biological molecules. This property is particularly valuable in drug design, where the compound can improve the stability and efficacy of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is unique due to its combination of fluorine and boron atoms. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C14H17BF2O3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
2,2-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H17BF2O3/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(18)12(16)17/h5-8,12H,1-4H3 |
InChI Key |
DXDAESHSMAWJIG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)F |
Origin of Product |
United States |
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